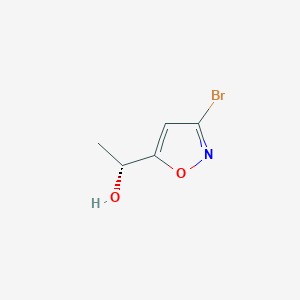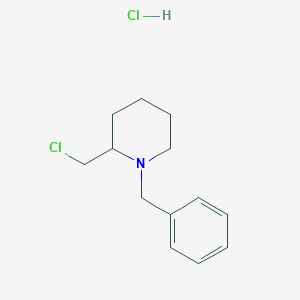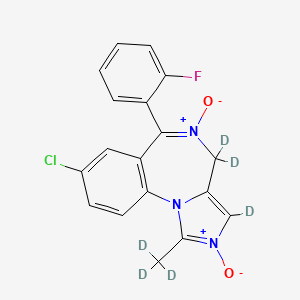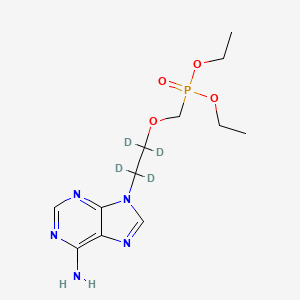
Adefovir-d4 Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adefovir-d4 Diethyl Ester is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of adefovir. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adefovir-d4 Diethyl Ester involves the incorporation of deuterium atoms into the adefovir molecule. One common method includes the use of deuterated reagents in the alkylation and esterification steps. The reaction typically involves the use of tetrabutylammonium salt of adenine and iodide reagents to achieve high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and solvents is crucial to achieve the desired yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Adefovir-d4 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adefovir diphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester groups can be substituted with other functional groups to form different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Adefovir Diphosphate: Formed through oxidation.
Various Analogs: Formed through substitution reactions.
Applications De Recherche Scientifique
Adefovir-d4 Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of adefovir analogs.
Biology: Employed in tracing metabolic pathways and understanding the pharmacokinetics of adefovir.
Medicine: Utilized in the development of new antiviral drugs and studying their efficacy.
Industry: Applied in the production of high-purity adefovir for pharmaceutical use
Mécanisme D'action
Adefovir-d4 Diethyl Ester exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the hepatitis B virus. The compound is converted into its active form, adefovir diphosphate, through phosphorylation by cellular kinases. Adefovir diphosphate competes with deoxyadenosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Adefovir Dipivoxil: A prodrug of adefovir used to treat chronic hepatitis B.
Tenofovir: Another nucleotide analog used in the treatment of HIV and hepatitis B.
Entecavir: A nucleoside analog with potent activity against hepatitis B virus
Uniqueness: Adefovir-d4 Diethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed pharmacokinetic studies. This compound provides valuable insights into the metabolic pathways and efficacy of adefovir, making it a crucial tool in antiviral research .
Propriétés
Formule moléculaire |
C12H20N5O4P |
|---|---|
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
Clé InChI |
SACBMARVYGBCAK-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N |
SMILES canonique |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
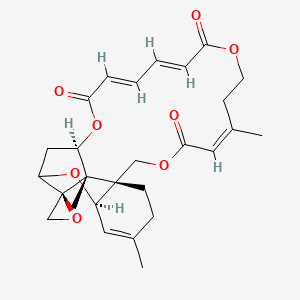
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)

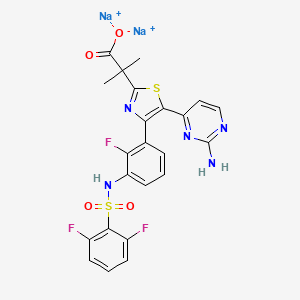
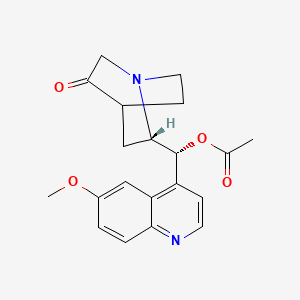
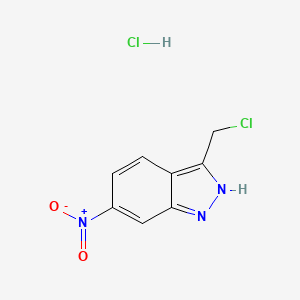
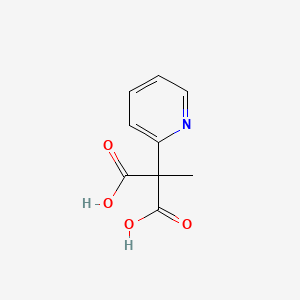
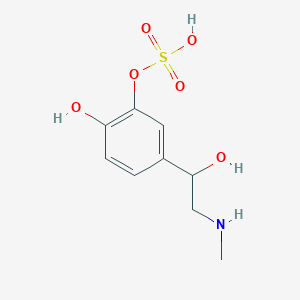
![tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate](/img/structure/B13448151.png)
